
4-Hydroxy-5-methylhex-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methylhex-2-enal is an organic compound with the molecular formula C7H12O2 It is a hydroxyalkenal, characterized by the presence of both a hydroxyl group (-OH) and an aldehyde group (-CHO) on a hexene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxy-5-methylhex-2-enal can be synthesized through a one-pot synthesis method from the corresponding (2E,4E)-2,4-alkadienals. The process involves reduction-oxygenation with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-methylhex-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.
Major Products
Oxidation: 4-Hydroxy-5-methylhexanoic acid.
Reduction: 4-Hydroxy-5-methylhexanol.
Substitution: 4-Chloro-5-methylhex-2-enal.
Applications De Recherche Scientifique
4-Hydroxy-5-methylhex-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-methylhex-2-enal involves its interaction with cellular components through various pathways:
Molecular Targets: The compound can form adducts with proteins via Michael addition reactions, targeting cysteine, histidine, or lysine residues.
Pathways Involved: It plays a role in cell signal transduction, affecting pathways related to cell cycle events, cellular adhesion, and oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-nonenal (4-HNE): An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation, similar in structure and function to 4-Hydroxy-5-methylhex-2-enal.
4-Hydroxy-2-hexenal: Another hydroxyalkenal with similar reactivity and biological effects.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and the hydroxyl group at the 4-position make it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
827045-13-6 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-hydroxy-5-methylhex-2-enal |
InChI |
InChI=1S/C7H12O2/c1-6(2)7(9)4-3-5-8/h3-7,9H,1-2H3 |
Clé InChI |
JVCNJUNTMSQVOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C=CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


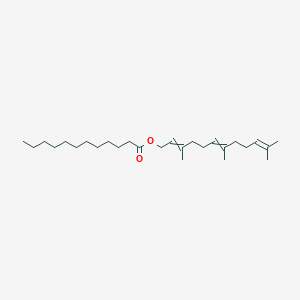
![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)
![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)
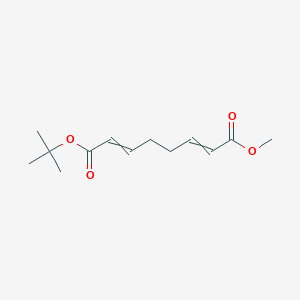
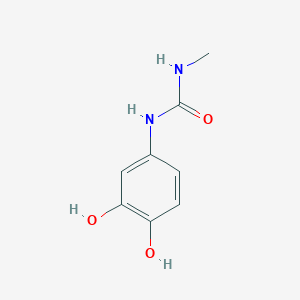
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
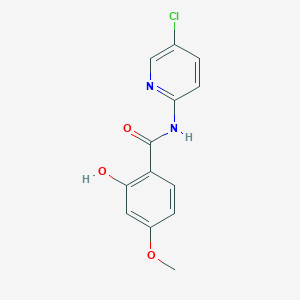
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)
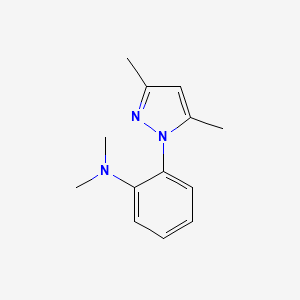
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)

![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)
